N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-10-3-1-4-11(9-10)16-14(18)17-12-5-2-6-13(17)8-7-12/h1-5,9,12-13H,6-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSMWMBRYNJVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves a multi-step process. One common approach is the [5+2] cascade reaction, which enables the formation of the bicyclic core structure. This method involves the oxidative dearomatization of a suitable precursor, followed by a cascade cyclization reaction . The reaction conditions often include the use of specific solvents and catalysts to achieve high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N-(8-Azabicyclo[3.2.1]oct-3β-yl)-2-Naphthamide Derivatives
2-Chloro-1-(3-(o-Tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one (Compound 24)
- Structure : Features an o-tolyl (methyl-substituted phenyl) group and a chloroethyl ketone instead of a carboxamide .
- Synthesis : Involves hydrogenation of a bicyclic precursor, suggesting differences in stability or redox sensitivity compared to the carboxamide derivative .
- Implications : The ketone group may alter metabolic pathways or receptor selectivity due to its electrophilic nature.
Functional Group Comparisons
Sulfonamide vs. Carboxamide
Trifluoromethylphenyl Substitution
- Example : (1R,5S)-3-(3-Oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 2108757-40-8) .
- Key Difference : The trifluoromethyl group is highly electron-withdrawing, enhancing receptor-binding affinity in hydrophobic pockets. The molecular weight (396.4 g/mol) and Smiles structure suggest increased steric bulk compared to the chlorophenyl analog .
Labeled Derivatives for Neuroimaging
Antipathogenic and Receptor Antagonism
- Example : N-(8-Methyl-8-azabicyclo[3.2.1]octane-3β-yl)-1H-benzimidazole-1-carboxamide derivatives (e.g., CAS: N/A in ) .
Data Tables: Structural and Functional Comparisons
Biological Activity
N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClN\O, with a molecular weight of 247.72 g/mol. Its structure features a bicyclic azabicyclo framework which contributes to its unique chemical properties and biological interactions.
Research indicates that this compound interacts with various biological targets, primarily through the inhibition of specific enzymes and receptors:
-
Enzyme Inhibition :
- The compound has been shown to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels .
- Studies demonstrate that it acts as a selective antagonist for vasopressin V(1A) receptors, showing high affinity and selectivity in binding assays .
-
Receptor Interaction :
- The compound's ability to bind to receptors modulates various biochemical pathways, potentially affecting neurotransmission and inflammatory responses.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chlorophenyl group and the bicyclic structure significantly influence the biological activity of the compound. For instance, variations in substituents on the phenyl ring have been correlated with changes in inhibitory potency against NAAA and vasopressin receptors .
Table 1: Structure-Activity Relationship Data
| Compound | Substituent | IC50 (μM) | Target |
|---|---|---|---|
| ARN19689 | Ethoxy | 0.042 | NAAA |
| ARN16186 | Methyl | 0.655 | NAAA |
| Compound 48 | Chlorophenyl | 0.030 | V(1A) |
Case Studies
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Effects :
- Vasopressin Receptor Antagonism :
Q & A
(Basic) What are the common synthetic routes for N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide?
Answer:
The synthesis typically involves multi-step strategies starting from the 8-azabicyclo[3.2.1]octane scaffold. A general approach includes:
Core Scaffold Preparation : Formation of the bicyclic structure via intramolecular cyclization or reductive amination. For example, intermediates like N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride are synthesized using known protocols .
Carboxamide Coupling : The 3-chlorophenyl group is introduced via amide coupling. Reagents like HATU or EDC/HOBt are used under anhydrous conditions (e.g., DMF or THF) to ensure high yields .
Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate the final product, especially to resolve stereoisomers .
(Basic) How is the structural integrity of this compound verified?
Answer:
Structural validation employs:
- NMR Spectroscopy : H and C NMR confirm the bicyclic framework and substituent positions. For instance, the 3-chlorophenyl group shows distinct aromatic protons at ~7.2–7.4 ppm, while the bicyclic protons appear as multiplet signals between 1.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 305.12 for CHClNO) .
- X-ray Crystallography : Resolves stereochemistry; the 8-azabicyclo[3.2.1]octane core often adopts an endo conformation .
(Basic) What in vitro assays are used for initial biological screening?
Answer:
Primary screens focus on:
- Receptor Binding Assays : Radioligand displacement studies (e.g., for dopamine or serotonin receptors) quantify IC values. The bicyclic structure mimics tropane alkaloids, suggesting neuroactivity .
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) assess inhibition of enzymes like monoamine oxidases (MAOs) or cytochrome P450 isoforms .
- Cell Viability Assays : MTT or ATP-lite assays evaluate cytotoxicity in HEK-293 or HepG2 cell lines .
(Advanced) How can researchers resolve contradictions in reported biological activities?
Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., clozapine for receptor studies) .
- Compound Purity : Use orthogonal purification (HPLC + recrystallization) and quantify impurities via LC-MS .
- Stereochemical Effects : Compare enantiomers using chiral HPLC; e.g., endo vs. exo conformers may exhibit 10-fold differences in receptor affinity .
(Advanced) What computational methods predict target interactions and pharmacokinetics?
Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with GPCRs (e.g., dopamine D2 receptor). The chlorophenyl group often occupies hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify key residues for affinity .
- ADME Prediction : Software like SwissADME estimates logP (~2.5) and bioavailability. Substituent modifications (e.g., sulfonyl groups) improve solubility .
(Advanced) What strategies improve pharmacokinetic properties without compromising activity?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability. For example, methylsulfonyl derivatives improve water solubility .
- Bioisosteric Replacement : Replace the chlorophenyl group with trifluoromethyl or pyridyl moieties to balance lipophilicity and metabolic stability .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to increase plasma half-life .
(Advanced) How to analyze structure-activity relationships (SAR) for analogs?
Answer:
- Substituent Variation : Compare analogs with different aryl groups (e.g., 3-chlorophenyl vs. 3,5-dimethoxyphenyl). The latter may enhance MAO-B inhibition by 50% due to electron-donating effects .
- Scaffold Modifications : Replace the bicyclic core with piperidine or quinuclidine to assess conformational flexibility. Rigid bicyclic systems often improve receptor selectivity .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors at C8) using tools like LigandScout .
(Advanced) What in vivo models are suitable for preclinical testing?
Answer:
- Rodent Behavioral Models : For neuroactivity, use forced swim (depression) or rotarod (motor coordination) tests. Dose ranges (1–10 mg/kg, i.p.) are derived from in vitro IC values .
- Pharmacokinetic Studies : Monitor plasma levels via LC-MS/MS in Sprague-Dawley rats. Terminal half-life (t) and AUC correlate with formulation efficacy .
- Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology in repeat-dose studies (28 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
